molecular formula C23H21NO5 B5410843 2-{2-[4-(acetyloxy)-3-ethoxyphenyl]vinyl}-8-quinolinyl acetate

2-{2-[4-(acetyloxy)-3-ethoxyphenyl]vinyl}-8-quinolinyl acetate

Cat. No. B5410843
M. Wt: 391.4 g/mol
InChI Key: LIHQIUBCTGBQFU-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-{2-[4-(acetyloxy)-3-ethoxyphenyl]vinyl}-8-quinolinyl acetate” is a complex organic molecule. It contains a quinoline moiety, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. It also contains an ethoxy group and an acetyloxy group, which are common in various organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic system. The quinoline moiety would contribute to the rigidity of the molecule, while the ethoxy and acetyloxy groups could potentially introduce some flexibility .


Chemical Reactions Analysis

The compound could undergo various chemical reactions. The acetyloxy group could undergo hydrolysis to produce an alcohol and acetic acid. The ethoxy group could participate in ether cleavage reactions. The quinoline moiety could undergo electrophilic substitution reactions similar to other aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic systems would all influence properties like solubility, melting point, boiling point, and reactivity .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. Quinoline derivatives are known to have various biological activities, including antimicrobial, antifungal, and antitumor activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

properties

IUPAC Name

[4-[(E)-2-(8-acetyloxyquinolin-2-yl)ethenyl]-2-ethoxyphenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO5/c1-4-27-22-14-17(9-13-20(22)28-15(2)25)8-11-19-12-10-18-6-5-7-21(23(18)24-19)29-16(3)26/h5-14H,4H2,1-3H3/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHQIUBCTGBQFU-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=CC2=NC3=C(C=CC=C3OC(=O)C)C=C2)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/C2=NC3=C(C=CC=C3OC(=O)C)C=C2)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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